Cas no 885461-48-3 (5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid)

5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid is a polycyclic indole derivative with a saturated cycloheptane ring system. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid, fused-ring structure provides a stable scaffold for further functionalization, making it valuable in medicinal chemistry for designing ligands or inhibitors. The carboxylic acid moiety enhances solubility and allows for straightforward derivatization via amidation or esterification. Its unique core structure may contribute to binding affinity in target-specific applications, such as CNS or enzyme modulation. The compound is typically handled under controlled conditions due to its potential sensitivity.
5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid structure
885461-48-3 structure
商品名:5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid
CAS番号:885461-48-3
MF:C14H15NO2
メガワット:229.274
MDL:MFCD06660797
CID:3031110
PubChem ID:4961911

5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

    • MFCD06660797
    • G32603
    • BBL010384
    • 5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid
    • 5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylic acid
    • CS-0225700
    • AKOS000122786
    • VS-02468
    • 5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylicacid
    • AQ-086/43383849
    • EN300-12467
    • STK523865
    • 5H,6H,7H,8H,9H,10H-cyclohepta(b)indole-2-carboxylic acid
    • Cyclohept[b]indole-2-carboxylic acid, 5,6,7,8,9,10-hexahydro-
    • 885461-48-3
    • 857-758-8
    • Z119990492
    • 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid
    • MDL: MFCD06660797
    • インチ: InChI=1S/C14H15NO2/c16-14(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2,(H,16,17)
    • InChIKey: SIZBLUIRHOCGJA-UHFFFAOYSA-N
    • ほほえんだ: c1cc2c(cc1C(=O)O)c3c([nH]2)CCCCC3

計算された属性

  • せいみつぶんしりょう: 229.110278721Da
  • どういたいしつりょう: 229.110278721Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 465.4±40.0 °C at 760 mmHg
  • フラッシュポイント: 235.3±27.3 °C
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid セキュリティ情報

5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12467-1.0g
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid
885461-48-3 95.0%
1.0g
$170.0 2025-02-21
TRC
H290303-25mg
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic Acid
885461-48-3
25mg
$ 50.00 2022-06-04
OTAVAchemicals
1218557-250MG
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid
885461-48-3 95%
250MG
$125 2023-06-25
Enamine
EN300-12467-50mg
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid
885461-48-3 95.0%
50mg
$40.0 2023-10-02
OTAVAchemicals
1218557-1G
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid
885461-48-3 95%
1G
$300 2023-06-25
Aaron
AR00JAK2-2.5g
Cyclohept[b]indole-2-carboxylic acid, 5,6,7,8,9,10-hexahydro-
885461-48-3 95%
2.5g
$357.00 2025-02-28
Enamine
EN300-12467-5000mg
5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-2-carboxylic acid
885461-48-3 95.0%
5000mg
$360.0 2023-10-02
A2B Chem LLC
AI99046-500mg
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid
885461-48-3 95%
500mg
$174.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1296370-10g
5h,6h,7h,8h,9h,10h-Cyclohepta[b]indole-2-carboxylic acid
885461-48-3 95%
10g
¥29289.00 2024-04-27
Aaron
AR00JAK2-1g
Cyclohept[b]indole-2-carboxylic acid, 5,6,7,8,9,10-hexahydro-
885461-48-3 95%
1g
$259.00 2025-02-28

5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid 関連文献

5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acidに関する追加情報

5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 885461-48-3, known as 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of the cycloheptabindole family, which is characterized by its unique bicyclic structure and potential bioactivity. Recent studies have highlighted its role in drug discovery and its potential applications in treating various diseases.

Cycloheptabindole derivatives are known for their structural complexity and biological activity. The hexahydro prefix in the name indicates the presence of six hydrogen atoms in a specific arrangement within the molecule. This compound's structure is particularly interesting due to its combination of a bicyclic framework and a carboxylic acid group, which can influence its chemical reactivity and biological interactions.

Recent research has focused on the synthesis and characterization of 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid. Scientists have explored various synthetic pathways to optimize its production, including methods involving ring-closing metathesis and other advanced organic reactions. These studies have not only improved the synthesis efficiency but also provided deeper insights into the molecule's stability and reactivity.

In terms of applications, this compound has shown promise in pharmacological studies. Its ability to interact with specific biological targets makes it a candidate for drug development. For instance, studies have indicated potential anti-inflammatory and antioxidant properties, which could be valuable in treating conditions such as neurodegenerative diseases and chronic inflammation.

The carboxylic acid group in the molecule plays a crucial role in its functionality. It can participate in hydrogen bonding and other non-covalent interactions, which are essential for binding to biological macromolecules. This feature has been exploited in designing bioactive molecules with improved pharmacokinetic properties.

Moreover, the bicyclic structure of 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid provides rigidity and stability to the molecule. This structural characteristic is advantageous in drug design as it can enhance the molecule's bioavailability and reduce off-target effects.

Recent advancements in computational chemistry have also contributed to understanding this compound's properties. Molecular docking studies have revealed potential binding modes with key enzymes and receptors, providing a foundation for further experimental validation.

In conclusion, 5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid (CAS No. 885461-48-3) is a fascinating compound with significant potential in drug discovery and materials science. Its unique structure and bioactivity make it a subject of ongoing research interest. As new findings emerge from both experimental and computational studies, this compound continues to offer exciting opportunities for innovation in various scientific domains.

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Amadis Chemical Company Limited
(CAS:885461-48-3)5,6,7,8,9,10-Hexahydrocycloheptabindole-2-carboxylic Acid
A1233290
清らかである:99%
はかる:1g
価格 ($):152